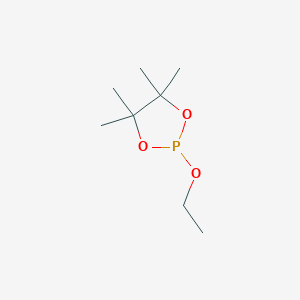![molecular formula C7H15NO3Sn B14657457 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane CAS No. 41766-04-5](/img/structure/B14657457.png)
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[333]undecane is a unique organotin compound characterized by its tricyclic structure
Vorbereitungsmethoden
The synthesis of 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane typically involves the reaction of tris(2-hydroxyethyl)amine with tin(IV) chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired tricyclic structure. The process can be summarized as follows:
Reactants: Tris(2-hydroxyethyl)amine and tin(IV) chloride.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere to prevent oxidation and other side reactions.
Procedure: The reactants are mixed and heated to facilitate the formation of the tricyclic structure. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of lower oxidation state tin compounds.
Substitution: The compound can undergo substitution reactions where the tin atom is replaced by other metals or non-metals. For example, reaction with halogens can lead to the formation of tin halides.
Wissenschaftliche Forschungsanwendungen
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where organotin compounds have shown promise.
Industry: It is used in the production of advanced materials, including coatings and composites, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane involves its interaction with various molecular targets. The tin atom in the compound can form strong bonds with other elements, facilitating catalytic processes. The tricyclic structure also allows for unique interactions with biological molecules, potentially leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane can be compared with other similar compounds, such as:
1-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane: This compound contains silicon instead of tin and exhibits different chemical reactivity and applications.
1-Methyl-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane: This germanium-containing compound also shows unique properties and is used in different applications compared to its tin counterpart.
The uniqueness of 1-Methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[33
Eigenschaften
CAS-Nummer |
41766-04-5 |
|---|---|
Molekularformel |
C7H15NO3Sn |
Molekulargewicht |
279.91 g/mol |
IUPAC-Name |
1-methyl-2,8,9-trioxa-5-aza-1-stannabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C6H12NO3.CH3.Sn/c8-4-1-7(2-5-9)3-6-10;;/h1-6H2;1H3;/q-3;;+3 |
InChI-Schlüssel |
WWKWRZJWUHZKQC-UHFFFAOYSA-N |
Kanonische SMILES |
C[Sn]12OCCN(CCO1)CCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl (2-{[(ethoxycarbonyl)amino]methoxy}ethyl)phosphonate](/img/structure/B14657374.png)
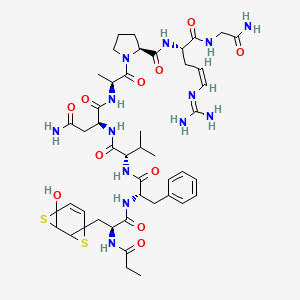
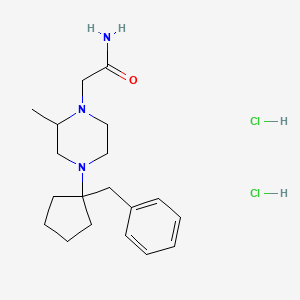
![1-(7-Amino-1-methyl-1h-pyrazolo[4,3-d]pyrimidin-3-yl)-1,4-anhydropentitol](/img/structure/B14657394.png)
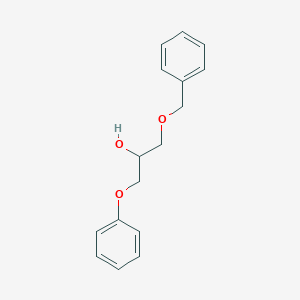

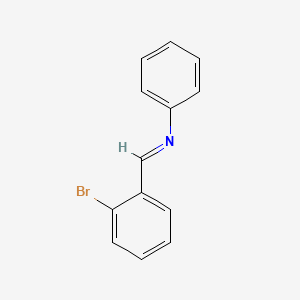


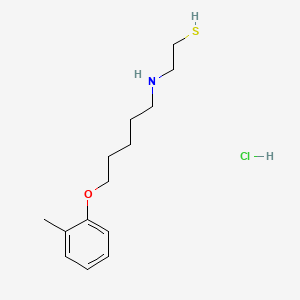

![1-[(E)-(2,5-Dimethoxyphenyl)diazenyl]piperidine](/img/structure/B14657465.png)

